PSB-1901 -

PSB-1901

Catalog Number: EVT-1535520
CAS Number:
Molecular Formula: C24H25BrN6O4S
Molecular Weight: 573.466
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PSB-1901 is a potent A2B Adenosine Receptor Antagonist with Picomolar Potency (Ki 0.0835 nM, KB 0.0598 nM, human A2BAR) with >10 000-fold selectivity versus all other AR subtypes. PSB-1901 was similarly potent and selective at the mouse A2BAR, making it a promising tool for preclinical studies.
Overview

PSB-1901 is a xanthine derivative that functions as an irreversible antagonist of the adenosine A2B receptor. It was developed as part of a series of compounds designed to explore the therapeutic potential of targeting adenosine receptors, which play critical roles in various physiological and pathological processes. The compound was synthesized and characterized by researchers aiming to improve the selectivity and potency of adenosine receptor antagonists, particularly for the A2B subtype.

Source

PSB-1901 was first reported in a study by Müller et al. in 2019, where it was identified alongside other xanthine derivatives with high binding affinities to the adenosine A2B receptor . The compound is derived from modifications made to the xanthine scaffold, including the introduction of a sulfonyl fluoride moiety, which enhances its binding characteristics and irreversibility.

Classification

PSB-1901 is classified as a xanthine derivative and specifically as an adenosine A2B receptor antagonist. Its structural modifications allow it to interact selectively with the A2B receptor, making it a candidate for further pharmacological studies .

Synthesis Analysis

Methods

The synthesis of PSB-1901 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available xanthine derivatives.
  2. Reaction Conditions: The reaction typically employs dimethylformamide and pyridine under thermal conditions (around 125 °C) to facilitate the formation of the desired product.
  3. Purification: Following synthesis, compounds are purified using chromatographic techniques, yielding PSB-1901 with significant purity levels.

Technical Details

The synthesis process includes:

  • Using sodium hydride as a strong base to enhance reactivity.
  • Employing thin-layer chromatography for monitoring reactions.
  • Analyzing final products through nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
Molecular Structure Analysis

Structure

PSB-1901 features a modified xanthine core with specific functional groups that enhance its binding affinity for the adenosine A2B receptor. Key structural elements include:

  • A propyl substitution at the N1 position.
  • A sulfonyl fluoride group that facilitates irreversible binding.
  • Additional alkyl residues at the N3 position to improve solubility.

Data

The molecular formula for PSB-1901 is C13H14BrN5O3SC_{13}H_{14}BrN_5O_3S, with a molecular weight of approximately 373.25 g/mol. Structural elucidation has been confirmed through various spectroscopic methods, including high-resolution mass spectrometry and nuclear magnetic resonance .

Chemical Reactions Analysis

Reactions

PSB-1901 primarily engages in binding reactions with the adenosine A2B receptor, where it acts as an irreversible antagonist. This involves:

  • Formation of covalent bonds with specific amino acid residues in the receptor (notably lysines) due to its sulfonyl fluoride functionality.
  • Displacement of endogenous ligands from their binding sites on the receptor.

Technical Details

Binding studies have demonstrated that PSB-1901 exhibits a high affinity for the A2B receptor, achieving low nanomolar Ki values, indicating strong interaction even in competitive assays .

Mechanism of Action

Process

The mechanism by which PSB-1901 exerts its effects involves:

  1. Binding: The compound binds irreversibly to the adenosine A2B receptor via covalent interactions.
  2. Inhibition: Once bound, it prevents activation by endogenous adenosine, thereby inhibiting downstream signaling pathways associated with this receptor subtype.

Data

Experimental data indicate that PSB-1901 maintains its inhibitory effects even after extensive washing during assays, confirming its irreversible nature .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Enhanced solubility due to structural modifications aimed at improving bioavailability.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to hydrolysis due to the sulfonyl fluoride group.
  • Reactivity: Reacts with nucleophiles, particularly amino acids containing nucleophilic side chains.

Relevant analyses demonstrate that PSB-1901 meets criteria for drug-like properties according to Lipinski's rules, indicating favorable pharmacokinetic profiles .

Applications

PSB-1901 has potential applications in:

  • Pharmacological Research: As a tool compound for studying adenosine receptor biology and signaling pathways.
  • Therapeutic Development: Potential use in treating conditions associated with dysregulated adenosine signaling, such as inflammation or cancer.

Research continues into optimizing this compound and exploring its efficacy in various biological contexts .

Introduction to PSB-1901

PSB-1901 (chemical name: 8-[4-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)phenyl]-1-propyl-3,7-dihydropurine-2,6-dione; CAS: 2332835-02-4) represents a pinnacle achievement in adenosine receptor antagonist development. This xanthine derivative exhibits picomolar potency and exceptional selectivity for the A2B adenosine receptor (A₂BAR) subtype, positioning it as a critical pharmacological tool for deciphering adenosine-mediated pathophysiology and developing novel cancer immunotherapies. With a molecular formula of C₂₄H₂₅BrN₆O₄S and molecular weight of 573.47 g/mol, PSB-1901 demonstrates remarkable translational potential due to its balanced physicochemical properties, including solubility in dimethyl sulfoxide (DMSO) suitable for experimental applications [5]. Its development addresses the longstanding challenge of achieving subtype-specific adenosine receptor modulation, particularly for the A₂BAR subtype which exhibits complex roles in tumor progression and immune regulation.

Chemical and Pharmacological Significance of A2B Adenosine Receptor Antagonists

The A₂BAR has emerged as a promising therapeutic target in oncology due to its dual role in promoting tumorigenic processes and suppressing anti-tumor immunity. Adenosine, an endogenous purine nucleoside, accumulates dramatically in the tumor microenvironment (TME) through the enzymatic activity of CD73 on tumor and stromal cells. Activation of A₂BAR on immune cells triggers immunosuppressive signaling cascades that dampen cytotoxic T-cell activity, enhance regulatory T-cell function, and promote myeloid-derived suppressor cell infiltration [1] [3]. Simultaneously, tumor cell-expressed A₂BAR stimulates proliferative signaling, angiogenesis, and metastatic dissemination through upregulation of growth factors and extracellular matrix remodeling enzymes.

Table 1: Key Pharmacological Properties of PSB-1901

PropertyValueMeasurement Method
A₂BAR Binding Affinity (Ki)0.0835 nMRadioligand competition assay
Functional Antagonism (KB)0.0598 nMBRET-based Gα₁₅ activation assay
Selectivity vs. A₁AR>10,000-foldComparative binding assays
Selectivity vs. A₂AAR>10,000-foldComparative binding assays
Selectivity vs. A₃AR>10,000-foldComparative binding assays

PSB-1901 demonstrates unprecedented binding affinity for the human A₂BAR with a Ki value of 0.0835 nM and functional antagonism (KB) of 0.0598 nM, making it one of the most potent antagonists reported to date [1] [3]. Crucially, it maintains >10,000-fold selectivity over other adenosine receptor subtypes (A₁, A₂A, and A₃), eliminating confounding off-target effects that hampered earlier therapeutic development [1]. This exceptional selectivity profile enables precise interrogation of A₂BAR-specific functions in complex biological systems where multiple adenosine receptor subtypes coexist. Computational modeling reveals that its extraordinary potency stems partially from halogen bonding interactions between the bromine atom and receptor residues within the orthosteric binding pocket, optimizing binding pose and residence time [3].

Preclinical studies establish that PSB-1901-mediated A₂BAR blockade produces multifaceted anti-tumor effects:

  • Antiproliferative activity: Direct inhibition of tumor cell cycle progression through disruption of adenosine-mediated mitogenic signaling.
  • Antiangiogenic effects: Suppression of vascular endothelial growth factor (VEGF) production and endothelial cell sprouting.
  • Antimetastatic actions: Downregulation of matrix metalloproteinases and inhibition of epithelial-mesenchymal transition programs.
  • Immunostimulatory capacity: Reversal of adenosine-induced suppression of dendritic cell maturation and T-cell effector functions [1] [7].

The compound maintains cross-species activity with similar potency at the murine A₂BAR, enabling robust translation between rodent cancer models and human therapeutic development [1]. This feature positions PSB-1901 as an indispensable tool compound for both in vitro mechanistic studies and in vivo preclinical therapeutic validation.

Historical Development and Discovery of PSB-1901

The development of PSB-1901 represents the culmination of structure-activity relationship (SAR) refinements spanning multiple generations of xanthine-based A₂BAR antagonists. Early research identified the 8-phenylxanthine scaffold as a privileged structure for adenosine receptor modulation. The foundational compound PSB-1115 (1-propyl-8-(p-sulfophenyl)xanthine) demonstrated water solubility and moderate A₂BAR affinity but suffered from limited selectivity, particularly in rodent models [2]. Subsequent optimization focused on replacing the sulfonate moiety with sulfonamide functionalities, yielding high-affinity derivatives including PSB-603 which exhibited nanomolar affinity and improved selectivity profiles [1].

Table 2: Evolution of Xanthine-Based A₂BAR Antagonists

CompoundStructural FeaturesA₂BAR Affinity (Ki)Selectivity Limitations
PSB-11158-(p-sulfophenyl)xanthine core~100 nMLimited A₂A/A₂B selectivity
PSB-603Sulfonamide linker with piperidine~1 nMModerate A₁ affinity
MRS-1754Pyrazolyl substituent~2 nMSpecies-dependent variability
PSB-19014-(4-bromophenyl)piperazine sulfonamide0.0835 nM>10,000-fold selectivity

A breakthrough emerged through a convergent synthetic strategy that facilitated modular construction of diverse xanthin-8-yl-benzenesulfonamide derivatives. This approach systematically explored linker regions and sulfonamide substituents to optimize receptor interactions [1] [3]. Critical structural innovations in PSB-1901 include:

  • 1-Propylxanthine core: Balances receptor affinity and metabolic stability compared to shorter alkyl chains.
  • Para-sulfonamide linkage: Provides optimal distance and geometry for interaction with extracellular receptor domains.
  • 4-(4-Bromophenyl)piperazine extension: Enables deep engagement within the orthosteric binding pocket via halogen bonding and hydrophobic contacts [3] [5].

The synthetic route to PSB-1901 involves sequential functionalization:

  • Nitrosation and reduction of 3-propyl-6-aminouracil derivatives to yield diaminouracil intermediates.
  • Amide coupling with 4-(fluorosulfonyl)benzoic acid using carbodiimide chemistry.
  • Xanthine ring formation via cyclization with polyphosphoric acid trimethylsilyl ester (PPSE) [2].

This strategic approach enabled the systematic exploration of structure-activity relationships that revealed the critical contribution of the terminal bromine atom in PSB-1901. Computational docking studies indicate this halogen forms a directional halogen bond with carbonyl oxygen of a key transmembrane residue (likely located in helix 7), explaining the compound's extraordinary affinity [1] [3]. The bromine's electron-withdrawing nature additionally optimizes the piperazine ring's electrostatic complementarity with the receptor binding pocket.

Beyond its intrinsic pharmacological value, PSB-1901 was specifically engineered with a bromine "handle" for potential derivatization into photoaffinity probes or fluorescent conjugates [1]. This design foresight has enabled subsequent development of molecular tools for receptor localization studies and high-throughput screening applications. The compound's chemical tractability is further evidenced by its conversion into the fluorescent antagonist PSB-1901F via Sonogashira coupling, extending its utility to flow cytometry-based receptor binding assays without significant affinity loss [1] [3].

The discovery of PSB-1901 significantly advanced the field beyond earlier irreversible antagonists like PSB-21500 (p-(1-propylxanthin-8-yl)benzene sulfonyl fluoride), which employed covalent warheads but exhibited lower selectivity [2]. By achieving both exceptional potency and selectivity through reversible, structure-guided interactions, PSB-1901 established a new standard for A₂BAR antagonist development and remains a reference compound for evaluating novel therapeutic candidates.

Properties

Product Name

PSB-1901

IUPAC Name

8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine

Molecular Formula

C24H25BrN6O4S

Molecular Weight

573.466

InChI

InChI=1S/C24H25BrN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33)

InChI Key

UGKYSTLSSKLXJO-UHFFFAOYSA-N

SMILES

O=C(N1CCC)NC2=C(NC(C3=CC=C(S(=O)(N4CCN(C5=CC=C(Br)C=C5)CC4)=O)C=C3)=N2)C1=O

Solubility

Soluble in DMSO

Synonyms

PSB-1901; PSB 1901; PSB1901;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.